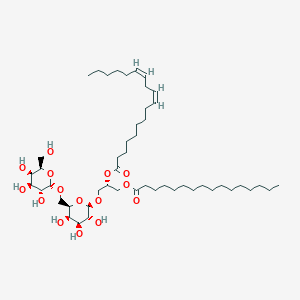

Digalactosyldiacylglycerol

Übersicht

Beschreibung

Digalactosyldiacylglycerol is a natural product found in Arisaema amurense, Lycium barbarum, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Wirkung

DGDG-Monoestolide, ein charakteristisches Glykolipid in Hafer, haben nachweislich entzündungshemmende Wirkungen {svg_1}. Eine Hauptmolekülart von DGDG-Monoestolid aus Hafer wurde isoliert und seine Struktur analysiert. Die Produktion von Stickstoffmonoxid und Zytokinen (IL-6, TNF-α und IL-10) wurde durch DGDG-LAHLA signifikant reduziert, was erstmals auf die entzündungshemmende Wirkung von DGDG-LAHLA hinweist {svg_2}.

Funktionelle Vielfalt in Pflanzen

DGDG ist ein neutrales Glykolipid, bei dem zwei Galactose-Reste (Digalactan) an der sn-3-Position des Glycerols gebunden sind, um eine hydrophile Kopfstruktur zu bilden {svg_3}. Es wird in photosynthetischen Membranen von Pflanzen, eukaryotischen Algen und Cyanobakterien gefunden {svg_4}. Dies deutet darauf hin, dass DGDG eine entscheidende Rolle bei der funktionalen Vielfalt von Pflanzen spielt.

Rolle in photosynthetischen Membranen

Nach Monogalactosyldiacylglycerol (MGDG) ist DGDG das zweithäufigste Galaktoglycerolipid, das in photosynthetischen Membranen von Pflanzen, eukaryotischen Algen und Cyanobakterien vorkommt {svg_5}. Dies zeigt, dass DGDG eine bedeutende Rolle bei der Organisation und Funktion von photosynthetischen Membranen spielt.

Biosyntheseweg

DGDG wird hauptsächlich in der Plastidenhülle aus MGDG durch DGDG-Synthasen (DGDs) synthetisiert {svg_6}. Dieser Biosyntheseweg umfasst zwei Hauptschritte: die Übertragung der Galactose von UDP-Galactose auf die sn-3-Position von Diacylglycerol (DAG), was zur Bildung von MGDG führt, und die Galactosylierung von MGDG durch DGD mit UDP-Galactose als Zuckerdonor und die Bildung von DGDG {svg_7}.

Reaktion auf Nährstoffstress

DGDG-Synthasen finden sich in Arabidopsis thaliana und anderen Angiospermen - DGD1 und sein Paralog DGD2 {svg_8}. DGD2 wirkt unter Nährstoffstressbedingungen in einem alternativen Weg mit MGD2/MGD3, da ein hoher Ausdruck des DGD2-kodierenden Gens als Reaktion auf Phosphatmangel beobachtet wurde {svg_9}.

Potenzieller funktionaler Lebensmittelbestandteil

Angesichts seiner entzündungshemmenden Wirkungen und seines Vorkommens in Hafer könnte DGDG möglicherweise als funktionaler Lebensmittelbestandteil verwendet werden {svg_10}. Dies könnte die Verfügbarkeit von Hafer als funktionelles Lebensmittel erweitern.

Zukünftige Richtungen

DGDG is essential for the organization of the membrane structure in etioplasts . It is also required for better photosynthetic growth of Synechocystis sp. PCC6803 under phosphate limitation . These findings suggest that DGDG may have potential applications in improving photosynthetic efficiency and plant growth under nutrient-limited conditions.

Biochemische Analyse

Biochemical Properties

Digalactosyldiacylglycerol is integral to various biochemical reactions, particularly in photosynthetic organisms. It interacts with several enzymes and proteins, including this compound synthase, which catalyzes its formation from monogalactosyldiacylglycerol and UDP-galactose . Additionally, this compound is involved in the assembly and stabilization of photosynthetic complexes, such as photosystem II and light-harvesting complexes . These interactions are crucial for maintaining the structural integrity and functionality of the thylakoid membranes.

Cellular Effects

This compound significantly impacts various cellular processes, particularly in photosynthetic cells. It influences cell function by affecting the organization and stability of thylakoid membranes, which are essential for efficient photosynthesis . This compound also plays a role in cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of photosynthetic complexes and other membrane-associated proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteins and enzymes involved in photosynthesis. It is essential for the formation and stability of the photosystem II complex and the light-harvesting complex II . This compound also influences enzyme activity by modulating the lipid environment of the thylakoid membranes, which can affect the binding and function of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under optimal conditions but can degrade under stress conditions, such as high light intensity or nutrient deprivation . Long-term effects on cellular function include alterations in photosynthetic efficiency and membrane integrity .

Dosage Effects in Animal Models

While this compound is primarily studied in photosynthetic organisms, its effects in animal models have also been explored. Different dosages of this compound can lead to varying effects, including potential toxic or adverse effects at high doses . Threshold effects observed in these studies indicate that maintaining an optimal concentration of this compound is crucial for its beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and photosynthesis. It is synthesized from monogalactosyldiacylglycerol and UDP-galactose by the enzyme this compound synthase . This compound also participates in the metabolic flux of galactolipids, influencing the levels of other metabolites in the thylakoid membranes .

Transport and Distribution

Within cells, this compound is transported and distributed primarily in the thylakoid membranes of chloroplasts. It interacts with various transporters and binding proteins that facilitate its localization and accumulation in these membranes . The distribution of this compound is crucial for maintaining the structural and functional integrity of the thylakoid membranes.

Subcellular Localization

This compound is predominantly localized in the thylakoid membranes of chloroplasts, where it plays a critical role in photosynthesis . Its subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper integration into the thylakoid membranes . This localization is essential for its activity and function in photosynthetic processes.

Eigenschaften

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMUPATKGLZAP-DXLAUQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103106 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145033-48-3 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.